Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Description
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate (CAS: 1255098-54-4) is a Boc-protected indoline derivative featuring a hydroxyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₅H₁₉NO₅, and it serves as a critical intermediate in organic synthesis, particularly for alkaloids and heterocyclic compounds. The tert-butoxycarbonyl (Boc) group protects the amine functionality, enabling selective reactivity in multi-step syntheses. This compound is often utilized in medicinal chemistry for constructing complex molecules, such as antitumor agents like duocarmycin analogs .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-hydroxy-2,3-dihydroindole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11-8-10(17)6-5-9(11)7-12(16)13(18)20-4/h5-6,8,12,17H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEQMUYQRDRBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118825 | |
| Record name | 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-54-4 | |
| Record name | 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with indoline-2-carboxylic acid.
Protection: The amino group of indoline-2-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Hydroxylation: The protected indoline-2-carboxylic acid is then hydroxylated at the 6-position using a suitable oxidizing agent.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 6-keto-indoline-2-carboxylate.
Reduction: Formation of 6-hydroxy-indoline-2-carboxylic acid.
Substitution: Formation of N-H-6-hydroxy-indoline-2-carboxylate.
Scientific Research Applications
Drug Discovery
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate is utilized in the development of new therapeutic agents. Its indoline core is known to exhibit various biological activities, including:
- Anticancer Activity : Indole derivatives are recognized for their potential in treating different cancer types, including leukemia and solid tumors. Research indicates that modifications of indole structures can enhance their efficacy against cancer cells .
- Antimicrobial Properties : Compounds related to indoline structures have shown effectiveness against various microbial strains, making them candidates for developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound involves several key steps that optimize yield and purity:
- Boc Protection : The Boc group is commonly used to protect amines during synthesis, allowing for selective reactions without interfering with the amine's reactivity.
- Electrocyclization Reactions : The compound can be synthesized through electrocyclization methods, which are efficient for creating complex indole derivatives .
Structure-Based Drug Design
The compound serves as a template in structure-based drug design (SBDD), where its interactions with target proteins are studied to develop more potent inhibitors. For instance:
- Menin–MLL Inhibitors : this compound and its analogs have been explored for their ability to inhibit menin interactions with MLL fusion proteins, which are implicated in certain leukemias .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited potent activity against MLL leukemia cells. The compound's ability to inhibit proliferation at submicromolar concentrations was noted, indicating its potential as a lead compound for further development .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted various reaction conditions that improved yield and minimized side products. Techniques such as microwave-assisted synthesis were employed to enhance efficiency .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 6-amino-indole-2-carboxylate | Amino group instead of hydroxyl | Lacks the Boc protective group |
| N-Boc-indole-2-boronic acid | Boronic acid functionality | Used in cross-coupling reactions |
| Methyl 1-Boc-6-amino-indole-2-carboxylate | Amino group at position 1 | Different positioning of amino group |
The comparative analysis shows that this compound has unique structural features that may confer distinct biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the amine, which can then interact with enzymes or receptors. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Physical Properties
- Melting Points: Indole-6-carboxylic acid: 256–259°C . Indole-5-carboxylic acid: 208–210°C . this compound: Not explicitly reported, but likely lower due to ester and Boc groups.
- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogs like Methyl 1-Boc-indole-5-carboxylate.
Reactivity and Stability
- Hydrolysis Sensitivity: The Boc group in the target compound is stable under neutral/basic conditions but hydrolyzes in acidic environments. This contrasts with benzyl-protected analogs (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid), which require hydrogenolysis for deprotection .
- Electrophilic Substitution : The hydroxyl group at position 6 directs electrophilic substitution to position 4 or 7, whereas chloro or methoxy groups alter regioselectivity .
Key Research Findings
- Synthetic Routes : describes a six-step synthesis of seco-N-BOC-Cl (37% yield), highlighting methodologies applicable to the target compound’s preparation .
- Regioselectivity : Cyclization of azidocinnamate esters () demonstrates that substituent position (e.g., 5-OH vs. 5-OBn) significantly impacts reaction outcomes, emphasizing the importance of substitution patterns .
Biological Activity
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H19NO5 and a molecular weight of approximately 293.32 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, an indoline ring system, a hydroxyl group at the 6-position, and a carboxylate moiety at the 2-position. These structural characteristics contribute to its potential biological activities.
Antimicrobial Activity
Research indicates that indoline derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. This activity is particularly significant in the context of drug discovery, where compounds with such properties can serve as lead candidates for developing new antibiotics.
Table 1: Antimicrobial Activity of Indoline Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Methyl 6-amino-indole-2-carboxylate | E. coli | 16 µg/mL |
| N-Boc-indole-2-boronic acid | S. aureus | 8 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies, demonstrating significant efficacy against multiple cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Evaluation
In a study evaluating the effects of this compound on HeLa cells (human cervical cancer), researchers found:
- IC50 Value : The compound exhibited an IC50 value of 24 nM, indicating potent antiproliferative activity.
- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicative of apoptosis.
- Protein Expression : Western blot analysis showed down-regulation of anti-apoptotic protein Bcl-2 and up-regulation of pro-apoptotic protein Bax after treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative studies with related compounds have provided insights into how specific functional groups affect activity.
Table 2: Structure-Activity Relationship Data
| Compound Name | Structural Modification | Observed Activity |
|---|---|---|
| This compound | Original structure | High anticancer activity |
| Methyl 6-amino-indole-2-carboxylate | Amino group instead of hydroxyl | Moderate activity |
| N-Boc-indole-2-boronic acid | Boronic acid functionality | Used in cross-coupling reactions |
Q & A
Q. What are the standard synthetic routes for preparing Methyl N-Boc-6-hydroxy-indoline-2-carboxylate?
A common approach involves refluxing intermediates (e.g., indole-2-carboxylate derivatives) with protecting agents like Boc anhydride under acidic conditions. For example, analogous indole derivatives are synthesized by reacting 3-formyl-indole precursors with sodium acetate in acetic acid, followed by Boc protection . Key steps include:
- Carboxylation : Methyl ester formation via esterification of indoline-2-carboxylic acid.
- Hydroxylation : Introduction of the 6-hydroxy group using selective oxidation or directed ortho-metalation.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
Validation via NMR and LC-MS is critical to confirm regioselectivity and purity.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H/C NMR to confirm Boc group integrity, methyl ester resonance, and hydroxyl proton environment.
- FTIR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (Boc C-O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] ion).
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : -20°C under inert atmosphere (argon) to prevent Boc group hydrolysis.
- Handling : Use anhydrous solvents (e.g., DCM, THF) and avoid prolonged exposure to moisture. Safety protocols for indole derivatives (e.g., PPE, fume hood) should align with SDS guidelines for similar compounds .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
The 6-hydroxy group and Boc carbonyl oxygen act as hydrogen-bond donors/acceptors. Graph set analysis (e.g., Etter’s rules) can classify motifs like rings or chains, which influence crystal packing and stability . For example:
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Q. How can researchers optimize crystallization conditions for this compound?
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents.
- Additives : Use seeding or co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds.
- Temperature Gradients : Slow cooling from 60°C to 4°C to enhance crystal quality. SHELXD is effective for solving challenging phases .
Q. What are the limitations of computational modeling for predicting its reactivity?
- Tautomerism : The indoline NH and hydroxyl group may form keto-enol tautomers, complicating DFT predictions.
- Solvent Effects : Explicit solvent models (e.g., COSMO-RS) are needed to simulate Boc group hydrolysis kinetics.
Cross-validation with experimental Hammett parameters is advised .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
